butyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate
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Overview
Description
Butyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate is an organic compound that features a complex structure with a benzamido group and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate typically involves the following steps:
Formation of the Benzamido Group: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Benzodioxole Moiety: This step involves the formation of the benzodioxole ring, which can be synthesized from catechol and formaldehyde in the presence of an acid catalyst.
Esterification: The final step involves the esterification of the intermediate product with butanol in the presence of an acid catalyst to form the butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Butyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Butyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which butyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzamido group may facilitate binding to specific proteins, while the benzodioxole moiety can enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate: Shares the benzodioxole moiety but differs in the ester group.
Methyl (2E)-3-(1,3-benzodioxol-5-yl)acrylate: Similar structure with a methyl ester instead of a butyl ester.
Uniqueness
Butyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate is unique due to the presence of both the benzamido group and the benzodioxole moiety, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
butyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-2-3-11-25-21(24)17(22-20(23)16-7-5-4-6-8-16)12-15-9-10-18-19(13-15)27-14-26-18/h4-10,12-13H,2-3,11,14H2,1H3,(H,22,23)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBQNYHRCIYBDZ-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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